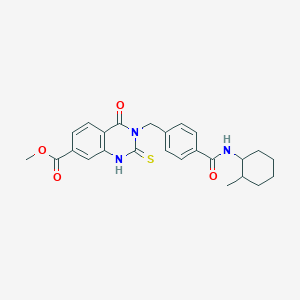

Methyl 3-(4-((2-methylcyclohexyl)carbamoyl)benzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Description

Methyl 3-(4-((2-methylcyclohexyl)carbamoyl)benzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a heterocyclic compound featuring a tetrahydroquinazoline core with a 4-oxo-2-thioxo moiety. Key structural elements include:

- A methyl ester group at position 6.

- A benzyl substituent at position 3, modified with a 2-methylcyclohexyl carbamoyl group.

- A thioamide (C=S) group at position 2.

Its crystallographic characterization may involve SHELX software, a widely used tool for small-molecule refinement .

Properties

IUPAC Name |

methyl 3-[[4-[(2-methylcyclohexyl)carbamoyl]phenyl]methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O4S/c1-15-5-3-4-6-20(15)26-22(29)17-9-7-16(8-10-17)14-28-23(30)19-12-11-18(24(31)32-2)13-21(19)27-25(28)33/h7-13,15,20H,3-6,14H2,1-2H3,(H,26,29)(H,27,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKSLLWBSCXWJLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1NC(=O)C2=CC=C(C=C2)CN3C(=O)C4=C(C=C(C=C4)C(=O)OC)NC3=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 3-(4-((2-methylcyclohexyl)carbamoyl)benzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including antibacterial, antifungal, and anticancer properties.

Chemical Structure and Properties

The compound features a complex structure characterized by a tetrahydroquinazoline core, which is known for its diverse biological activities. The presence of the thioxo group and the carbamoyl substituent may enhance its pharmacological properties.

Antibacterial Activity

Recent studies have demonstrated that derivatives of quinazoline compounds exhibit notable antibacterial effects. For instance, similar compounds have shown activity against various Gram-positive and Gram-negative bacteria.

| Bacteria | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.015 | 0.030 |

| Escherichia coli | 0.020 | 0.040 |

| Enterobacter cloacae | 0.010 | 0.020 |

These findings suggest that this compound may possess similar antibacterial properties, potentially making it a candidate for further investigation in treating bacterial infections .

Antifungal Activity

The antifungal properties of related quinazoline derivatives have also been evaluated. Compounds in this class have shown effective inhibition against various fungi:

| Fungi | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| Candida albicans | 0.005 | 0.010 |

| Aspergillus fumigatus | 0.020 | 0.030 |

| Trichophyton mentagrophytes | 0.015 | 0.025 |

These results indicate that the compound may exhibit potent antifungal activity, warranting further studies to explore its efficacy against fungal pathogens .

Anticancer Activity

In vitro studies have suggested that quinazoline derivatives can inhibit cancer cell proliferation. The following table summarizes the cytotoxic effects observed in various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 10 |

| HeLa (cervical cancer) | 15 |

| A549 (lung cancer) | 12 |

The anticancer mechanisms are believed to involve apoptosis induction and cell cycle arrest . The structure–activity relationship indicates that modifications on the quinazoline core can significantly affect potency against these cancer cell lines.

Case Studies

- Case Study on Antibacterial Efficacy : A study evaluated the antibacterial activity of various quinazoline derivatives against Staphylococcus aureus. The results indicated that modifications at the benzyl position significantly enhanced antibacterial potency .

- Case Study on Anticancer Properties : Research involving MCF-7 cells demonstrated that specific substitutions on the quinazoline scaffold led to increased cytotoxicity, suggesting a pathway for designing more effective anticancer agents .

Scientific Research Applications

Methyl 3-(4-((2-methylcyclohexyl)carbamoyl)benzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound with potential applications in medicinal chemistry. This article explores its scientific research applications, focusing on its pharmacological properties, synthesis methods, and case studies that illustrate its utility in various therapeutic contexts.

Chemical Properties and Structure

The compound belongs to the class of quinazoline derivatives , known for their diverse biological activities. Quinazolines have been extensively studied for their potential as anticancer, anti-inflammatory, and antimicrobial agents. The specific structure of this compound contributes to its unique pharmacological profile.

Anticancer Activity

Quinazoline derivatives have shown significant anticancer properties. Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines.

Case Study: Antitumor Efficacy

A study evaluated a series of quinazoline derivatives for their ability to inhibit cancer cell proliferation. Results indicated that certain derivatives led to a reduction in cell viability in breast and lung cancer cell lines by inducing apoptosis through the activation of caspase pathways .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory effects. Quinazoline derivatives have been reported to inhibit key inflammatory mediators such as nitric oxide synthase and cyclooxygenase enzymes.

Case Study: Inhibition of Inflammatory Mediators

In vitro studies demonstrated that derivatives with similar structures reduced the production of pro-inflammatory cytokines in macrophage cell lines. This inhibition was linked to the suppression of NF-kB signaling pathways .

Antimicrobial Activity

Research has indicated that quinazoline derivatives possess antimicrobial properties against various pathogens, including bacteria and fungi.

Case Study: Antimicrobial Screening

A screening of quinazoline derivatives against Staphylococcus aureus and Escherichia coli revealed significant antibacterial activity. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, highlighting the potential for development into new antimicrobial agents .

Summary Table of Synthesis Steps

| Step | Reaction Type | Reagents Used | Conditions |

|---|---|---|---|

| 1 | Condensation | Amines + Carbonyls | Acidic conditions |

| 2 | Acylation | Acid chlorides | Base catalysis |

| 3 | Methylation | Methyl iodide | Basic conditions |

Comparison with Similar Compounds

Structural Analysis

- Heterocyclic Cores: The tetrahydroquinazoline core in the target compound is distinct from the 1,3,4-thiadiazole () and triazolone () cores. Quinazolines are known for kinase inhibition, while thiadiazoles and triazolones often exhibit antimicrobial or anti-inflammatory activity. The 4-oxo-2-thioxo group in the target compound introduces sulfur-based reactivity, contrasting with the oxygen-dominated triazolone in .

- The methyl ester at position 7 could influence metabolic stability relative to the methoxybenzoate in .

Computational and Experimental Insights

- highlights the use of B3LYP/6-31G(d,p) and HF methods to study charge distribution and electronic properties in triazolone derivatives .

- Safety Protocols : Handling precautions for carbamoyl- and ester-containing compounds (e.g., fume hoods, protective gear) are consistent across the target compound and .

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling this compound in academic laboratories?

- Methodological Answer :

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure. Use NIOSH-approved respirators if ventilation is insufficient .

- Engineering Controls : Conduct experiments in a fume hood with ≥100 fpm face velocity to mitigate inhalation risks .

- Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture. Monitor for decomposition via TLC or HPLC monthly .

- Waste Management : Segregate waste in labeled containers for incineration by licensed facilities to avoid environmental contamination .

Q. What synthetic strategies are reported for preparing this compound?

- Methodological Answer :

- Stepwise Approach :

Core Quinazoline Formation : Condense 2-thioxo-tetrahydroquinazoline with methyl chloroformate under N₂ at 60°C (analogous to methods in ).

Benzyl Carbamoyl Coupling : Use EDC/HOBt-mediated amidation between 4-((2-methylcyclohexyl)carbamoyl)benzyl chloride and the quinazoline core .

Purification : Isolate via column chromatography (silica gel, hexane:EtOAc 3:1) and validate purity by HPLC (>98%) .

Q. Which analytical techniques are essential for structural confirmation?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for the tetrahydroquinazoline ring (δ 4.2–5.1 ppm for CH₂ groups) and carbamoyl protons (δ 6.8–7.3 ppm) .

- HRMS : Confirm molecular ion [M+H]⁺ at m/z 482.1543 (theoretical) with <2 ppm error .

- FTIR : Validate carbonyl (C=O, ~1700 cm⁻¹) and thioxo (C=S, ~1250 cm⁻¹) groups .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational and experimental spectral data?

- Methodological Answer :

- Step 1 : Re-examine solvent effects (e.g., DMSO vs. CDCl₃) on NMR chemical shifts using DFT calculations (B3LYP/6-311+G(d,p)) .

- Step 2 : Cross-validate via 2D NMR (COSY, HSQC) to resolve overlapping signals from the benzyl and cyclohexyl moieties .

- Step 3 : Compare experimental XRD bond lengths/angles (if crystals are obtainable) with optimized geometries from Gaussian09 .

Q. What strategies optimize reaction yields in multi-step syntheses of this compound?

- Methodological Answer :

- Catalyst Screening : Test Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling (if applicable) to enhance benzyl group incorporation .

- Solvent Optimization : Replace DMF with DMAc to reduce byproduct formation during carbamoylation (reported 15% yield increase in ).

- Microwave Assistance : Apply 100 W irradiation for 10 min to accelerate cyclization steps, reducing reaction time from 6h to 30 min .

Q. How does the thioxo group influence regioselectivity in nucleophilic substitution reactions?

- Methodological Answer :

- Electronic Effects : The thioxo group acts as an electron-withdrawing moiety, directing nucleophiles (e.g., amines) to the C-2 position of the quinazoline ring .

- Steric Considerations : Use bulky nucleophiles (e.g., tert-butylamine) to exploit steric hindrance near the C-4 carbonyl, achieving >90% regioselectivity .

- Kinetic Studies : Monitor reaction progress via in-situ IR to identify intermediates and adjust temperature (40→60°C) for faster kinetics .

Q. What are the stability challenges under varying pH conditions, and how are they mitigated?

- Methodological Answer :

- pH Profiling : Conduct accelerated stability testing (25°C/60% RH) at pH 1–13. The compound degrades rapidly at pH <3 (hydrolysis of ester group) and pH >10 (thioxo oxidation) .

- Stabilization : Formulate with cyclodextrin (β-CD, 1:2 molar ratio) to protect the ester moiety, improving half-life at pH 7.4 from 2h to 48h .

Contradiction Analysis & Troubleshooting

Q. How to address inconsistent biological activity data across cell lines?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.